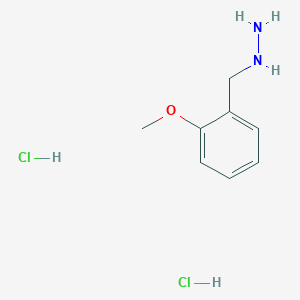

2-Methoxybenzylhydrazine dihydrochloride

説明

Contextualizing 2-Methoxybenzylhydrazine Dihydrochloride (B599025) within the Broader Field of Hydrazine (B178648) Chemistry

Hydrazine chemistry is a cornerstone of modern organic synthesis, providing pathways to a vast array of compounds with diverse applications. researchgate.net Hydrazines are a class of compounds characterized by a nitrogen-nitrogen single bond and can be considered derivatives of the inorganic parent compound, hydrazine (H₂N-NH₂). wikipedia.org The substitution of one or more hydrogen atoms with organic groups, such as the 2-methoxybenzyl group, gives rise to a wide family of organohydrazines with tailored chemical properties. wikipedia.org 2-Methoxybenzylhydrazine dihydrochloride is one such derivative, whose potential is understood through the lens of the historical development of hydrazines and the specific influence of its constituent parts.

The field of hydrazine chemistry has a rich history that began in the 19th century. The first hydrazine derivative, phenylhydrazine (B124118), was synthesized by Hermann Emil Fischer in 1875 through the reduction of a diazonium salt. This discovery was not merely a chemical curiosity; it proved to be a pivotal moment for organic chemistry. Fischer utilized phenylhydrazine to react with sugars, leading to the formation of well-defined crystalline derivatives known as osazones. wikipedia.org This technique was instrumental in the structural elucidation of carbohydrates, a monumental achievement in early biochemistry. wikipedia.org

Following this initial breakthrough, Fischer and his contemporaries went on to prepare approximately 20 different hydrazine derivatives before free hydrazine itself was isolated in 1887. The early synthetic strategies often involved nitrosation followed by reduction. Over the decades, the synthetic utility of hydrazines expanded dramatically. They became key reagents in famous named reactions, including the Wolff-Kishner reduction for the deoxygenation of aldehydes and ketones, and as precursors for the synthesis of a wide variety of heterocyclic compounds. slideshare.netwikipedia.org The development of protecting groups later allowed for more controlled and selective reactions, further broadening the scope of hydrazine chemistry in complex molecule synthesis.

| Date | Development | Significance |

|---|---|---|

| 1875 | Hermann Emil Fischer synthesizes phenylhydrazine. | First organic hydrazine derivative discovered; crucial for carbohydrate chemistry. wikipedia.org |

| 1887 | Theodor Curtius prepares free hydrazine hydrate (B1144303). | Isolation of the parent compound of the hydrazine family. |

| Early 20th Century | Development of the Wolff-Kishner reduction. | Established a fundamental method for converting carbonyls to methylene (B1212753) groups using hydrazine. slideshare.net |

| Mid-20th Century | Use of hydrazine and its derivatives (e.g., UDMH) as rocket fuel. researchgate.net | Demonstrated high-energy applications outside of traditional organic synthesis. |

| Late 20th Century | Advancements in using protecting groups for hydrazine synthesis. | Enabled more complex and selective synthetic transformations. |

The methoxybenzyl moiety is a critical component of the this compound structure, profoundly influencing its electronic properties and reactivity. A methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring acts as a strong electron-donating group through resonance, while being weakly electron-withdrawing through induction. The position of this group on the aromatic ring (ortho, meta, or para) dictates the precise nature of its electronic influence.

In the case of 2-methoxybenzylhydrazine, the methoxy group is in the ortho position relative to the benzyl-hydrazine linkage. This substitution pattern affects the molecule in several ways:

Electronic Effects : The methoxy group enriches the electron density of the aromatic ring, particularly at the ortho and para positions. This can influence the reactivity of the ring in electrophilic substitution reactions and modify the properties of the benzylic carbon.

Steric Hindrance : The presence of the methoxy group at the ortho position can introduce steric bulk around the benzylic carbon, which may influence the kinetics and stereochemical outcome of reactions involving the adjacent side chain.

Chelation : The proximity of the methoxy oxygen and the hydrazine nitrogens can potentially allow for chelation with metal ions, a property that can be exploited in coordination chemistry and catalysis.

Current Research Landscape and Emerging Applications of this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its role can be inferred from the broader trends in hydrazine chemistry. The compound serves as a versatile intermediate for synthesizing more complex molecules, particularly heterocyclic structures and potential pharmaceutical agents. guidechem.com

Modern research continues to uncover new applications for hydrazine derivatives, driven by their unique chemical reactivity. researchgate.net The field is vibrant, with several key areas of focus.

One major direction is in medicinal chemistry and drug discovery. mdpi.com Hydrazine derivatives are integral to the synthesis of hydrazides and hydrazones, which are scaffolds for a plethora of compounds with a broad spectrum of biological activities. researchgate.netmdpi.com Recent studies have highlighted their potential as antifungal, antimicrobial, antioxidant, antimalarial, and anticancer agents. researchgate.netnih.gov For example, certain hybrid compounds containing hydrazine moieties have shown significant fungicidal activity against resistant strains of Candida albicans. nih.gov

Another significant area is in materials science and analytical chemistry. Hydrazine and its derivatives are used as precursors for polymers and as foaming agents. researchgate.net In analytical science, hydrazine-based reagents are widely used for the derivatization of carbonyl compounds (aldehydes and ketones) to enhance their detection in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.netnih.gov For instance, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are standard for environmental analysis of carbonyls. researchgate.net

| Research Area | Application | Example Compounds/Techniques |

|---|---|---|

| Medicinal Chemistry | Synthesis of therapeutic agents (antifungal, anticancer, antimicrobial). researchgate.netnih.gov | Hydrazides, Hydrazones, Pyrrolidinone-hydrazine hybrids. mdpi.comnih.gov |

| Analytical Chemistry | Derivatization agents for carbonyl detection. researchgate.net | 2,4-Dinitrophenylhydrazine (DNPH) for HPLC; DMNTH for MALDI-MSI. nih.gov |

| Materials Science | Precursors for polymers, foaming agents. researchgate.net | Various substituted hydrazines. researchgate.net |

| Propulsion | High-energy rocket fuels. | Hydrazine, Monomethylhydrazine (MMH), Unsymmetrical dimethylhydrazine (UDMH). researchgate.net |

| Organic Synthesis | Precursors for heterocyclic compounds and reagents in named reactions. researchgate.netwikipedia.org | Substituted hydrazines for pyrazole (B372694) synthesis; Wolff-Kishner reduction. wikipedia.org |

Despite the long history and broad utility of hydrazine chemistry, significant knowledge gaps and opportunities for future research remain. A primary challenge is navigating the complex synthetic landscape to create novel derivatives with high efficiency and selectivity. researchgate.net

For many specific hydrazine derivatives, such as this compound, a full characterization of their properties, reactivity, and potential applications is lacking. ontosight.ai Future research could focus on systematically exploring the synthetic utility of such less-studied building blocks. This includes developing new synthetic methodologies that leverage their unique structural features, such as the ortho-methoxy group for directed metallation or asymmetric catalysis.

Furthermore, a persistent challenge in medicinal chemistry is the development of new drugs to combat rising drug resistance. mdpi.com Hydrazine-based scaffolds are promising starting points, and future work will likely involve the synthesis and screening of large libraries of these compounds to identify new therapeutic leads with improved efficacy and novel mechanisms of action. mdpi.comontosight.ai There is a continuous need to fully understand the structure-activity relationships and safety profiles of these potential new medicines. ontosight.ai

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

(2-methoxyphenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-11-8-5-3-2-4-7(8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMCIHBHZDAFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375455 | |

| Record name | 2-Methoxybenzylhydrazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784189-95-3 | |

| Record name | 2-Methoxybenzylhydrazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxybenzylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxybenzylhydrazine Dihydrochloride and Its Analogs

Established Synthetic Routes to 2-Methoxybenzylhydrazine Dihydrochloride (B599025)

Conventional methods for synthesizing the title compound often involve direct reactions with hydrazine (B178648) or its derivatives, starting from accessible materials.

A primary and straightforward method for synthesizing benzylhydrazine (B1204620) derivatives involves the reaction of a corresponding aldehyde, in this case, 2-methoxybenzaldehyde (B41997), with a hydrazine derivative. This condensation reaction typically forms a hydrazone, which can then be reduced to the desired hydrazine. libretexts.orglibretexts.org The reaction of an aldehyde or ketone with hydrazine (H₂NNH₂) results in the formation of a hydrazone, a molecule containing a C=N-N=C functional unit. libretexts.orgrsc.org This reaction is a variation of imine formation. libretexts.org

The synthesis of methoxyphenylhydrazine hydrochlorides can also be initiated from methoxyphenylamines. This process involves the diazotization of the aminic group, followed by reduction to form the hydrazine. For example, 4-methoxyphenyl (B3050149) hydrazine hydrochloride can be prepared from aniline (B41778) through a sequence of reactions involving diazotization with sodium nitrite (B80452) and hydrochloric acid, followed by reduction with a sulfite. google.com A similar principle can be applied to the synthesis of the 2-methoxy isomer, starting from 2-methoxyaniline.

Advanced Synthetic Strategies for Substituted Methoxybenzylhydrazine Dihydrochloride Derivatives

More sophisticated methods have been developed for the efficient synthesis of substituted benzylhydrazine dihydrochlorides, offering advantages such as high yields and operational simplicity.

A highly efficient method for the preparation of 1,2-dialkylhydrazines involves the ionic hydrogenation of azines. unimi.itexlibrisgroup.com This method is noted for its fast reaction times, straightforward isolation and purification procedures, and nearly quantitative yields for many products. unimi.itexlibrisgroup.com The resulting 1,2-dialkylhydrazines are conveniently isolated as their hydrochloride salts, which are stable and safer to handle. unimi.it

The ionic hydrogenation of azines provides a general route to symmetrically substituted 1,2-dialkylhydrazines. unimi.it Azines are typically synthesized through the condensation of an aldehyde or ketone with hydrazine. rsc.org The subsequent reduction of the azine can be accomplished using various reducing agents, including diborane (B8814927) or lithium aluminum hydride. researchgate.net An efficient, one-step condensation-reduction procedure can also be employed to avoid the isolation of the intermediate hydrazone. researchgate.net The ionic hydrogenation approach offers a valuable alternative to other reduction methods like catalytic hydrogenation or the use of metal hydrides. unimi.it

Applying the ionic hydrogenation methodology to the azine derived from 2-methoxybenzaldehyde provides a direct route to 1,2-bis(2-methoxybenzyl)hydrazine hydrochloride. The precursor azine, 1,2-bis(2-methoxybenzylidene)hydrazine, is first synthesized by the condensation of two equivalents of 2-methoxybenzaldehyde with one equivalent of hydrazine. Subsequent ionic hydrogenation of this azine effectively reduces the two C=N double bonds to yield the target 1,2-bis(2-methoxybenzyl)hydrazine, which is then isolated as its hydrochloride salt. unimi.itexlibrisgroup.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Methoxybenzaldehyde | Hydrazine | 1,2-bis(2-methoxybenzylidene)hydrazine | Condensation |

| 1,2-bis(2-methoxybenzylidene)hydrazine | Reducing Agent (e.g., via Ionic Hydrogenation) | 1,2-bis(2-methoxybenzyl)hydrazine | Reduction |

Ionic Hydrogenation of Azines for 1,2-Dialkylhydrazine Hydrochloride Synthesis

Mechanistic Insights into Ionic Hydrogenation

Ionic hydrogenation is a reduction method that proceeds through the sequential addition of a proton (H+) and a hydride ion (H−) to an unsaturated substrate. wikipedia.orgresearchgate.net This technique is particularly effective for substrates capable of forming stable carbocation intermediates, such as hydrazones, which are precursors to hydrazines. wikipedia.orgrsc.org The process is distinct from catalytic hydrogenation that involves molecular hydrogen (H₂) and a metal catalyst.

The generally accepted mechanism for the ionic hydrogenation of a hydrazone to a hydrazine involves two key steps:

Protonation: The reaction is initiated by a strong acid, such as trifluoroacetic acid (TFA), which protonates the nitrogen atom of the C=N double bond of the hydrazone. researchgate.netunimi.it This protonation creates a highly electrophilic hydrazonium ion, which is a carbocation-like intermediate.

Hydride Transfer: A hydride donor, typically a trialkylsilane like triethylsilane (Et₃SiH), then delivers a hydride ion to the electrophilic carbon atom. researchgate.net This step is the rate-determining step of the reaction and results in the formation of the saturated N-N bond of the hydrazine product. The silicon atom in the hydrosilane is more electropositive than hydrogen, giving the Si-H bond a hydridic character suitable for this transfer. wikipedia.org

A plausible reaction sequence can be visualized as follows: Initially, the hydrazone is protonated by the acid to form an activated intermediate. Subsequently, the amine borane (B79455) or silane (B1218182) transfers a hydride to the activated C=N group, reducing it. This sequence of protonation and reduction is repeated to yield the final hydrazine, which may then be protonated further by the acid to precipitate as a salt, such as a dihydrochloride. unimi.it

The choice of acid and hydride donor is crucial for the reaction's efficiency. The combination of a strong acid to generate a sufficient concentration of the protonated intermediate and a silane with good hydride-donating ability is key to achieving high yields. researchgate.net

Stereochemical Control and Diastereoselectivity in Hydrazine Synthesis

Achieving stereochemical control is a significant challenge in organic synthesis, and the asymmetric synthesis of chiral hydrazines is of great interest due to their presence in many biologically active molecules. acs.org Asymmetric hydrogenation of prochiral hydrazones has emerged as a powerful strategy for producing enantioenriched hydrazines. nih.govnih.gov

This control is typically achieved by using transition metal catalysts complexed with chiral ligands. Metals such as Ruthenium, Nickel, and Palladium have been successfully employed in these transformations. acs.orgnih.gov

Enantioselective Control: The enantioselectivity of the hydrogenation reaction is dictated by the chiral environment created by the catalyst. For instance, a Nickel–(S,S)-Ph-BPE complex has been shown to effectively catalyze the asymmetric hydrogenation of cyclic N-acyl hydrazones, yielding various chiral cyclic hydrazines with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.orgresearchgate.net Similarly, chiral diphosphine ruthenium catalysts have been used for the highly selective hydrogenation of prochiral hydrazones under mild conditions. nih.gov The choice of solvent can also play a critical role; for example, tetrafluoroethylene (B6358150) (TFE) has been noted to be important, possibly by stabilizing the active catalyst or acting as a hydrogen bond donor to the substrate. acs.org

Diastereoselectivity: In substrates with pre-existing stereocenters, controlling diastereoselectivity is also crucial. The hydrogenation of a substrate containing a methyl group on the β-carbon to a carbonyl group, for instance, has been observed to yield excellent ee but with poor diastereoselectivity. acs.org This indicates that while the chiral catalyst can effectively control the formation of one new stereocenter, its influence may not extend sufficiently to direct the stereochemistry relative to an existing chiral center, leading to a mixture of diastereomers.

The development of these catalytic systems provides a direct and efficient route to optically active hydrazines, avoiding the need for chiral precursors. nih.gov

Palladium-Mediated Coupling Reactions in Aminopyrazole Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen (C–N) bonds. acs.org These methods are valuable for the synthesis of nitrogen-containing heterocycles, including aminopyrazoles, which are significant structural motifs in medicinal chemistry. acs.org

The synthesis of 5-aminopyrazoles can be achieved through a palladium and copper co-catalyzed intermolecular cyclization of acetonitriles with hydrazones. researchgate.net This reaction involves the formation of new C–C and C–N bonds under mild conditions. researchgate.net While various catalysts have been used for aminopyrazole synthesis, palladium-based systems offer a distinct pathway. researchgate.net

A general approach involves the coupling of a hydrazine derivative with a suitable heterocyclic halide. However, five-membered heterocyclic halides can be challenging coupling partners because they can inhibit or deactivate the palladium catalyst. acs.org To overcome this, specialized ligand systems are employed. For example, the use of a palladium precatalyst based on a bulky biarylphosphine ligand like tBuBrettPhos facilitates the efficient amination of unprotected bromoimidazoles and bromopyrazoles. acs.org

The palladium-catalyzed coupling of hydrazine itself with (hetero)aryl chlorides and bromides is a direct route to aryl hydrazines, which are key intermediates for heterocycle synthesis. nih.gov Mechanistic studies show that the process can occur via rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. nih.gov This reaction demonstrates high selectivity for monoarylation, which is crucial when using hydrazine as a reagent. nih.gov

Microwave-Assisted Synthesis of Hydrazide Derivatives

Microwave-assisted organic synthesis has become a well-established technique for accelerating chemical reactions, leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology is particularly effective for the synthesis of hydrazide derivatives.

The conventional synthesis of acid hydrazides often involves a two-step process: esterification of a carboxylic acid followed by treatment with hydrazine hydrate (B1144303). japtronline.comneliti.com Microwave irradiation can facilitate a more direct, one-step synthesis of acid hydrazides from the corresponding acids and hydrazine hydrate, often under solvent-free conditions. nih.gov This approach is not only faster but also aligns with green chemistry principles by reducing solvent use. nih.gov

In a typical microwave-assisted procedure, a mixture of a carboxylic acid and hydrazine hydrate is irradiated in a closed vessel at a specific power and temperature. nih.gov For example, the synthesis of fenamic acid hydrazides was achieved in 4-12 minutes with yields of 82-96% using microwave irradiation, a significant improvement over the 13.5-30 hours required by conventional heating. nih.gov Similarly, hydrazide-hydrazones can be synthesized by heating appropriate hydrazides with aldehydes or ketones in a microwave synthesizer, a method that is much faster and provides higher yields than conventional refluxing or room temperature mixing. mdpi.com

| Method | Reaction Time | Yield | Conditions |

| Conventional | 13.5 - 30 hours | 80-96% (two steps) | Reflux heating |

| Microwave-Assisted | 4 - 12 minutes | 82-96% (one step) | 300W, 250°C, solvent-free |

Data compiled from a study on fenamic acid hydrazide synthesis. nih.gov

The main advantages of this technique include enhanced reaction rates, greater selectivity, and ease of experimental manipulation, making it an efficient and environmentally friendly pathway. nih.gov

Continuous-Flow Synthesis Approaches for Triazole Derivatives Utilizing Methoxybenzylhydrazine Intermediates

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved safety, scalability, and product consistency over traditional batch processing. This methodology is well-suited for the synthesis of heterocyclic compounds like 1,2,3-triazoles. nih.govrsc.org

Triazoles are often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov In a flow-based system, reagents are continuously pumped through a heated reactor, often a packed-bed column containing a heterogeneous catalyst. For the synthesis of 1,2,3-triazoles, a robust protocol has been established using a copper-on-charcoal catalyst. nih.govrsc.org This heterogeneous catalyst is advantageous as it can be easily separated from the product stream, simplifying purification.

While direct use of methoxybenzylhydrazine is not the typical starting point for triazoles, it serves as a precursor to the corresponding azide (B81097). Hydrazines can be converted to azides, which are key intermediates for the CuAAC reaction. In a continuous-flow setup, an aryl or alkyl azide and an alkyne are pumped through the catalytic column. The system allows for precise control over reaction parameters such as temperature, pressure, and residence time, enabling optimization for high yields. nih.gov

This approach has been used to synthesize a diverse range of substituted 1,2,3-triazoles with good functional group tolerance and high yields. rsc.org A significant advantage of this flow protocol is the ability to operate for extended periods without a drop in conversion or yield, demonstrating its robustness for large-scale production. nih.gov For example, a 24-hour continuous experiment producing 1,4-diphenyl-1H-1,2,3-triazole showed sustained high yield over the first several hours. nih.gov

Green Chemistry Principles in the Synthesis of 2-Methoxybenzylhydrazine Dihydrochloride and Related Compounds

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgftloscience.com The synthesis of hydrazines, including this compound, can be evaluated and improved through the lens of these principles.

Key principles relevant to hydrazine synthesis include waste prevention, atom economy, use of safer solvents, and the reduction of derivatives. ftloscience.comnih.gov For instance, microwave-assisted, one-pot syntheses of hydrazides improve energy efficiency and reduce waste compared to multi-step conventional methods. nih.gov Catalytic approaches, such as the palladium-catalyzed reactions for C-N bond formation, are preferable to stoichiometric reagents as they are used in smaller quantities and can be recycled. ftloscience.com

Solvent Selection and Reduction of Toxic Reagents

Two of the most impactful green chemistry principles in pharmaceutical and fine chemical manufacturing are the selection of safer solvents and the minimization of toxic reagents. acs.org

Solvent Selection: Solvents account for a significant portion of the waste generated in chemical processes, often up to 80% of the non-water waste in active pharmaceutical ingredient (API) manufacturing. nih.gov Therefore, choosing solvents with lower toxicity, reduced environmental impact, and better safety profiles is critical. acs.org The goal is to minimize the use of organic solvents altogether. ftloscience.com Water is often considered a green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Where possible, performing reactions in water or under solvent-free conditions, as seen in some microwave-assisted syntheses, is a primary goal of green chemistry. nih.govnih.gov When organic solvents are necessary, guides have been developed to help chemists select less hazardous options. nih.gov

Reduction of Toxic Reagents: Hydrazine itself is a highly toxic and dangerously unstable compound in its anhydrous form. acs.orgcommonorganicchemistry.com A key green chemistry strategy is to reduce the risks associated with its use. One effective approach is to use more dilute aqueous solutions of hydrazine instead of anhydrous hydrazine or hydrazine hydrate (64 wt%). acs.org Using a 25 wt% hydrazine solution, for example, can halve the distance to the toxic endpoint in case of a spill compared to a 64 wt% solution. acs.org Dilute solutions are also inherently safer from the risk of thermal runaway. acs.org Furthermore, developing synthetic routes that avoid hydrazine as a starting material or generate it in situ from less hazardous precursors would be a significant advancement.

By applying these principles, the synthesis of this compound and its analogs can be made safer, more efficient, and more environmentally sustainable.

Energy Efficiency in Synthetic Protocols

In contemporary chemical synthesis, a significant emphasis is placed on the development of energy-efficient protocols. These "green chemistry" approaches aim to reduce energy consumption, minimize reaction times, and often lead to higher yields and purer products by mitigating thermal decomposition. mdpi.com For the synthesis of this compound and its analogs, several modern techniques have been explored that offer substantial energy savings compared to conventional heating methods.

For instance, the synthesis of hydrazone and hydrazide derivatives, structurally related to benzylhydrazines, has been successfully achieved using microwave irradiation, often under solvent-free conditions. minarjournal.comarkat-usa.org One study on the synthesis of N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide, an analog of the target compound, utilized microwave power of 160-320 Watts for just 2-8 minutes to achieve high yields. fip.org Similarly, solvent-free microwave-assisted synthesis of aminotriazines from 2,4-dimethoxybenzylamine (B23717) was completed in 5-10 minutes. arkat-usa.orgresearchgate.net These methods eliminate the need for prolonged heating with traditional apparatus like heating mantles, representing a more sustainable and energy-efficient pathway.

The following table compares conventional heating methods with microwave-assisted techniques for the synthesis of analogous hydrazine derivatives, illustrating the potential for energy savings.

| Parameter | Conventional Synthesis (General Protocol) | Microwave-Assisted Synthesis (Examples for Analogs) | Energy Efficiency Implication |

|---|---|---|---|

| Energy Source | Heating Mantle / Oil Bath | Microwave Reactor | Direct, targeted heating is more efficient than convective heating. |

| Reaction Time | Several hours (e.g., 48-92 h reported for a benzylhydrazine derivative reaction) orgsyn.org | Minutes (e.g., 2-10 min) fip.orgresearchgate.net | Drastic reduction in the duration of energy input. |

| Solvent Use | Often requires high-boiling point solvents for thermal stability. | Can often be performed under solvent-free conditions. minarjournal.comarkat-usa.org | Eliminates the energy cost associated with heating and refluxing large solvent volumes. |

| Temperature Control | Less precise, potential for localized overheating. | Precise and uniform heating. | Reduces energy wasted on side reactions or decomposition caused by hot spots. |

Purification and Isolation Techniques for Hydrazine Dihydrochlorides

The purification and isolation of hydrazine dihydrochlorides, including this compound, are critical steps to ensure the final product is free from starting materials, reagents, and by-products. As these compounds are typically crystalline solids at room temperature, recrystallization is the most common and effective purification method.

The fundamental principle of recrystallization involves dissolving the impure solid compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. minarjournal.com As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller quantities or have different solubility profiles, tend to remain dissolved in the solvent (the mother liquor). minarjournal.com

The choice of solvent is paramount for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point.

Not react with the compound being purified.

Have a boiling point low enough to be easily removed from the purified crystals.

Dissolve impurities well at all temperatures or not at all.

For benzylhydrazine derivatives and their hydrochloride salts, alcohols such as ethanol (B145695) and methanol (B129727) are commonly employed as recrystallization solvents. fip.org In some procedures, a solvent/anti-solvent system is used. For example, the crude product might be dissolved in a minimal amount of a solvent in which it is soluble (like boiling methanol), followed by the gradual addition of an "anti-solvent" in which it is insoluble, inducing crystallization.

A typical purification protocol for a hydrazine dihydrochloride would involve the following steps:

Dissolution : The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., absolute ethanol) to ensure the solution is saturated.

Cooling and Crystallization : The hot solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize the precipitation of the pure crystals. Slow cooling is crucial for the formation of large, well-defined crystals, whereas rapid cooling can trap impurities.

Isolation : The purified crystals are collected from the cold solvent by vacuum filtration, using equipment such as a Büchner funnel.

Washing : The collected crystals are washed with a small amount of cold solvent to remove any residual mother liquor adhering to their surface. A 1:1 mixture of methanol and water has also been used as a washing solution for related compounds. orgsyn.org

Drying : The final step is to dry the purified crystals to remove any remaining solvent. This is typically done under vacuum or in a desiccator to yield the final, pure this compound.

Reaction Mechanisms and Reactivity Profiles of 2 Methoxybenzylhydrazine Dihydrochloride

Nucleophilic Substitution Reactions Involving Hydrazine (B178648) Nitrogen

The hydrazine moiety of 2-methoxybenzylhydrazine is characterized by the presence of two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal nitrogen atom (-NH2) is generally the more reactive site for nucleophilic attack compared to the substituted nitrogen atom. This reactivity is central to its role in nucleophilic substitution reactions.

In these reactions, the hydrazine acts as the nucleophile, attacking an electron-deficient (electrophilic) center and displacing a leaving group. A general example of this is the reaction with alkyl or aryl halides. For instance, in reactions with activated aryl halides, such as 1-chloro-2,4-dinitrobenzene, the hydrazine attacks the carbon atom bearing the halogen, leading to the formation of a zwitterionic intermediate in the rate-determining step. ccsenet.orgresearchgate.net The subsequent departure of the leaving group yields the substituted hydrazine product. The reactivity in such SNAr (Nucleophilic Aromatic Substitution) reactions is influenced by the nature of the leaving group and the solvent used. ccsenet.orgresearchgate.netsemanticscholar.org

While the presence of the 2-methoxybenzyl group introduces steric hindrance compared to unsubstituted hydrazine, the fundamental mechanism of nucleophilic attack by the terminal nitrogen remains the primary reaction pathway. The relative nucleophilicity of hydrazines is a subject of study, with some research indicating that hydrazine itself has a reactivity comparable to that of primary amines like methylamine. researchgate.net

Table 1: General Scheme for Nucleophilic Substitution

| Reactants | Reaction Type | Product |

| 2-Methoxybenzylhydrazine + R-X (Alkyl/Aryl Halide) | Nucleophilic Substitution | 1-(2-Methoxybenzyl)-2-R-hydrazine |

Condensation Reactions with Electrophiles

2-Methoxybenzylhydrazine readily undergoes condensation reactions with a variety of electrophiles, most notably carbonyl compounds such as aldehydes and ketones. nih.gov These reactions are fundamental to the synthesis of more complex molecular architectures and involve the nucleophilic attack of the hydrazine's terminal amino group onto the electrophilic carbonyl carbon. This initial addition is typically followed by a dehydration step, resulting in the formation of a new carbon-nitrogen double bond (C=N).

The reaction of 2-methoxybenzylhydrazine with aldehydes or ketones yields hydrazones, which are a subclass of Schiff bases. This reaction is a classic condensation process initiated by the nucleophilic attack of the primary amine group of the hydrazine on the carbonyl carbon of the aldehyde or ketone. The resulting intermediate, a carbinolamine, subsequently eliminates a molecule of water to form the stable hydrazone product, characterized by the R1R2C=N-NH-R3 linkage. nih.govchemrxiv.orgresearchgate.net

The formation of these Schiff bases is often carried out in solvents like ethanol (B145695) and can be catalyzed by acid. mdpi.com These hydrazone derivatives are important intermediates in their own right, serving as building blocks for the synthesis of various heterocyclic compounds.

Table 2: Examples of Schiff Base (Hydrazone) Formation

| Aldehyde/Ketone | Resulting Hydrazone Product Name |

| Benzaldehyde | (E)-1-benzylidene-2-(2-methoxybenzyl)hydrazine |

| Acetone | 1-(2-methoxybenzyl)-2-propan-2-ylidenehydrazine |

| 4-Nitrobenzaldehyde | (E)-1-(2-methoxybenzyl)-2-(4-nitrobenzylidene)hydrazine |

The reactivity of 2-methoxybenzylhydrazine makes it a valuable precursor in heterocyclization reactions, where its nucleophilic centers participate in the formation of various ring systems. beilstein-journals.orgnih.govmdpi.com By reacting with molecules containing two electrophilic sites, the hydrazine can act as a bridge, leading to the construction of stable heterocyclic frameworks.

The synthesis of pyrazole (B372694) rings is one of the most common applications of hydrazine derivatives. The standard and widely used method involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound (or its synthetic equivalent). nih.govmdpi.com In this reaction, the two nitrogen atoms of the hydrazine molecule react with the two carbonyl carbons of the 1,3-dicarbonyl compound.

The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring. hilarispublisher.com Using 2-methoxybenzylhydrazine in this reaction leads to the formation of N-1 substituted pyrazole derivatives. nih.gov

Table 3: Synthesis of Pyrazole Derivatives from 2-Methoxybenzylhydrazine

| 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative |

| Acetylacetone (2,4-pentanedione) | 1-(2-methoxybenzyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl Acetoacetate | 1-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Dibenzoylmethane | 1-(2-methoxybenzyl)-3,5-diphenyl-1H-pyrazole |

The synthesis of the fused thiazolo[3,2-a]pyrimidine heterocyclic system typically involves the cyclization of pyrimidine-based precursors, such as 1,2,3,4-tetrahydropyrimidine-2-thione, with reagents like ethyl chloroacetate. mdpi.commdpi.com Another common route is the multi-component reaction involving a pyrimidine (B1678525) derivative, an aldehyde, and an active methylene (B1212753) compound. researchgate.netnih.gov

While 2-methoxybenzylhydrazine is not a direct precursor for the formation of the core thiazolo[3,2-a]pyrimidine skeleton in these established pathways, it can be used to create derivatives of this ring system. For example, if a thiazolo[3,2-a]pyrimidine molecule containing a carbonyl group is synthesized, it can subsequently undergo a condensation reaction with 2-methoxybenzylhydrazine to form a corresponding hydrazone derivative, thereby attaching the 2-methoxybenzylhydrazine moiety to the heterocyclic core. nih.gov

The formation of the benzimidazole (B57391) ring system is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). organic-chemistry.orgnih.gov Although 2-methoxybenzylhydrazine is not a direct reactant in this primary synthesis, hydrazine derivatives play a role in alternative synthetic strategies.

One such strategy involves the conversion of a starting benzimidazole, such as 1H-benzimidazole-2-thiol, into a 2-sulfonic acid derivative. This intermediate can then be reacted with hydrazine hydrate (B1144303) to yield 2-hydrazino-1H-benzimidazole. nih.govresearchgate.net This 2-hydrazino-benzimidazole is a key intermediate which can then undergo condensation reactions with various aldehydes to produce a range of benzimidazolyl-2-hydrazone derivatives. nih.gov This multi-step process provides a route to incorporate a hydrazine-based functional group onto a pre-formed benzimidazole ring. mjcce.org.mk

Cyclization Reactions Leading to Heterocyclic Systems

Redox Reactions and Kinetic Studies

Influence of the Methoxy (B1213986) Group on Electronic Properties and Reactivity

The presence of a methoxy (-OCH₃) group at the ortho position of the benzyl (B1604629) ring significantly modulates the electronic properties and reactivity of 2-Methoxybenzylhydrazine dihydrochloride (B599025). This influence stems from the interplay of two opposing electronic effects: the resonance effect and the inductive effect. libretexts.org

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring's π-system. stackexchange.comquora.com This donation of electron density increases the negative charge, particularly at the ortho and para positions relative to the methoxy group. This effect is generally dominant and makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org

Inductive Effect (-I): Oxygen is a highly electronegative atom, which causes it to withdraw electron density from the adjacent carbon atom of the benzene ring through the sigma (σ) bond. stackexchange.comvaia.com This inductive effect deactivates the ring by making it more electron-poor.

The electronic properties of the substituted ring also impact the reactivity of the attached benzylhydrazine (B1204620) moiety. The increased electron density on the ring, particularly at the carbon atom bonded to the hydrazine-methyl group (C1 position), can influence the stability of any reaction intermediates formed at the benzylic carbon.

The table below summarizes the electronic influence of the ortho-methoxy group.

| Electronic Effect | Description | Consequence on Benzene Ring Reactivity |

| Resonance (+R) | Donation of oxygen's lone pair electrons into the ring's π-system. stackexchange.com | Increases electron density, especially at ortho and para positions, activating the ring towards electrophilic attack. |

| Inductive (-I) | Withdrawal of electron density through the C-O sigma bond due to oxygen's high electronegativity. vaia.com | Slightly decreases electron density across the ring. |

| Net Effect | The +R effect dominates the -I effect. libretexts.org | Overall activation of the ring, directing electrophiles to the positions ortho and para to the methoxy group. |

Stereoselectivity and Regioselectivity in Reactions of 2-Methoxybenzylhydrazine Dihydrochloride

There is a lack of specific studies in the reviewed literature concerning the stereoselectivity and regioselectivity of reactions involving this compound. While general principles of stereochemistry and regiochemistry apply to hydrazine derivatives in various transformations, such as cycloaddition or substitution reactions, no specific examples or detailed findings for this particular compound have been documented. beilstein-journals.orgmdpi.com Therefore, a discussion of its stereochemical and regiochemical preferences in specific reactions is not possible from the available data.

Applications of 2 Methoxybenzylhydrazine Dihydrochloride in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

In the discipline of synthetic chemistry, a "building block" is a chemical compound that can be readily incorporated into the structure of a larger, more complex molecule. 2-Methoxybenzylhydrazine dihydrochloride (B599025) fits this description perfectly, acting as a foundational unit for the construction of diverse molecular architectures. nbinno.com Its primary role is as a precursor in reactions that form new heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings. nbinno.comenamine.net

The utility of hydrazine (B178648) derivatives in synthesis is well-established. They are particularly important in condensation reactions with carbonyl compounds to form hydrazones and in cyclization reactions to create stable heterocyclic rings such as pyrazoles, pyridazines, and 1,2,4-triazoles. enamine.net The presence of the 2-methoxybenzyl group in this specific building block can influence the electronic properties and steric hindrance of the reactions, allowing chemists to fine-tune the synthesis and final properties of the target molecule. nbinno.com This level of control is essential for creating tailored molecules for specific applications, from pharmaceuticals to material science. nbinno.comklinger-lab.de

Computational and Theoretical Investigations of 2 Methoxybenzylhydrazine Dihydrochloride

Quantum Chemical Calculations of Electronic and Thermodynamic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic and thermodynamic characteristics of molecules. Methods like DFT, often employing functionals such as B3LYP or B3PW91 with various basis sets (e.g., 6-311G(d,p)), allow for the precise calculation of a molecule's ground state energy, electron distribution, and other fundamental properties. epstem.net These calculations can be performed in a vacuum or with solvent models to simulate conditions in solution. epstem.net From a single optimized molecular structure, a wealth of information regarding spectroscopic, thermodynamic, geometric, and electronic properties can be derived. epstem.net

A primary application of quantum chemical calculations is the prediction of the most stable three-dimensional arrangement of atoms in a molecule. By minimizing the energy of the system, computational methods can determine optimal bond lengths, bond angles, and dihedral angles. For a flexible molecule like 2-methoxybenzylhydrazine, this process involves exploring its conformational landscape to identify the lowest energy conformers. This information is crucial as the molecule's shape directly influences its physical properties and biological activity.

Table 1: Predicted Structural Parameters for the Optimized Geometry of 2-Methoxybenzylhydrazine Note: The following data is illustrative of typical computational outputs and is not derived from a specific published study on this exact molecule.

| Parameter | Predicted Value |

|---|---|

| Bond Length (C-N) | 1.47 Å |

| Bond Length (N-N) | 1.45 Å |

| Bond Angle (C-N-N) | 110.5° |

| Dihedral Angle (C-C-N-N) | 65.0° |

Theoretical calculations are invaluable for mapping the potential energy surface of chemical reactions. By identifying transition states and calculating their corresponding activation energies, researchers can analyze the feasibility and kinetics of reaction pathways involving 2-methoxybenzylhydrazine dihydrochloride (B599025). This analysis helps in understanding its synthesis, degradation, or metabolic pathways. Key thermodynamic properties, such as the enthalpy of formation, can be calculated using high-accuracy composite methods like G4 or G4(MP2). researchgate.net

Table 2: Illustrative Energetic Data for a Hypothetical Reaction Note: The following data is illustrative of typical computational outputs and is not derived from a specific published study on this exact molecule.

| Thermodynamic Property | Calculated Value (kJ/mol) |

|---|---|

| Enthalpy of Reaction (ΔH) | -85.2 |

| Gibbs Free Energy of Reaction (ΔG) | -60.5 |

| Activation Energy (Ea) | 120.7 |

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase, defined as the negative of the enthalpy change for its protonation reaction. wikipedia.org A higher proton affinity indicates a stronger base. wikipedia.org Conversely, the ionization potential (IP) is the energy required to remove an electron from the molecule. Both properties can be accurately calculated using quantum chemical methods. These values are critical for understanding the molecule's behavior in acid-base chemistry and its susceptibility to oxidation. For hydrazines, these calculations can help compare the effects of different substituents on the molecule's electron-donating and proton-accepting capabilities. researchgate.net

Table 3: Predicted Physicochemical Properties Note: The following data is illustrative of typical computational outputs and is not derived from a specific published study on this exact molecule.

| Property | Predicted Value |

|---|---|

| Proton Affinity | 950 kJ/mol |

| Adiabatic Ionization Potential | 8.2 eV |

| HOMO Energy | -6.1 eV |

| LUMO Energy | 0.9 eV |

Molecular Dynamics Simulations to Elucidate Mechanistic Pathways

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow researchers to observe its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This technique can be used to study how 2-methoxybenzylhydrazine dihydrochloride interacts with its environment, such as a solvent, a lipid membrane, or the active site of a target protein. mdpi.com By simulating these interactions, MD can elucidate complex mechanistic pathways, such as how a drug molecule permeates a cell membrane or binds to its receptor, revealing conformational changes that are key to its function. nih.govbiorxiv.org

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that explores how a molecule's chemical structure influences its biological activity. oncodesign-services.comnih.gov Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) models, use statistical and machine learning techniques to build predictive models. oncodesign-services.commdpi.com For a series of compounds related to 2-methoxybenzylhydrazine, these models correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally measured biological activity. oncodesign-services.comresearchgate.net The resulting models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules and accelerating the drug discovery process. oncodesign-services.comuni-bonn.de

Table 4: Example of a QSAR Data Set Note: The following data is illustrative of a typical QSAR study and is not derived from a specific published study on this exact molecule.

| Compound Derivative | Modification | LogP (Descriptor) | Predicted Activity (IC₅₀, nM) |

|---|---|---|---|

| 1 (Parent) | 2-Methoxy | 1.5 | 150 |

| 2 | 3-Methoxy | 1.5 | 210 |

| 3 | 4-Methoxy | 1.5 | 185 |

| 4 | 2-Ethoxy | 2.0 | 125 |

Spectroscopic Property Predictions Using Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, combined with DFT, can accurately calculate NMR chemical shifts (¹H and ¹³C). epstem.net Similarly, vibrational frequencies for IR and Raman spectra can be computed, often within both harmonic and anharmonic approximations, to help assign experimental peaks to specific molecular motions. mdpi.com These predictions are highly valuable for confirming the structure of a synthesized compound and for understanding how its electronic structure influences its spectroscopic signature. mdpi.com

Table 5: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data Note: The following data is illustrative of typical computational outputs and is not derived from a specific published study on this exact molecule.

| Spectrum | Key Signal | Experimental Value | Calculated Value |

|---|---|---|---|

| ¹H NMR | -OCH₃ protons | 3.85 ppm | 3.90 ppm |

| ¹³C NMR | -OCH₃ carbon | 55.2 ppm | 55.8 ppm |

| IR | N-H stretch | 3250 cm⁻¹ | 3265 cm⁻¹ |

Fluorescence Emission Wavelengths Prediction

The prediction of fluorescence emission wavelengths is a key area of computational chemistry, often employing methodologies like Quantitative Structure-Activity Relationship (QSAR) and machine learning to model the photophysical properties of organic molecules. nih.govchemrxiv.org These approaches correlate structural features with fluorescence emission, offering a high-throughput screening alternative to more computationally expensive quantum mechanics methods. nih.gov

Despite the availability of these advanced computational tools, a review of scientific literature reveals a lack of specific studies focused on predicting the fluorescence emission wavelengths of this compound. While general methods for predicting the fluorescence of organic compounds are well-established, their direct application to this particular molecule has not been documented in available research.

Theoretical and Experimental Electronic Transition Data Correlation

The electronic transitions of a molecule, which occur when an electron is excited from one energy level to a higher one, are fundamental to its interaction with light and determine properties such as color and absorbance. wikipedia.org Theoretical methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are commonly used to calculate the electronic properties and predict the electronic absorption spectra of molecules. researchgate.netresearchgate.net These theoretical predictions can then be correlated with experimental data from techniques like UV-visible spectroscopy to provide a comprehensive understanding of the molecule's electronic structure. researchgate.net

A thorough search of the available scientific literature indicates that no specific theoretical or experimental studies on the electronic transitions of this compound have been published. While research exists on the electronic properties of related structures, such as anisole (B1667542) and other substituted benzyl (B1604629) hydrazine (B178648) derivatives, this data is not directly transferable to this compound. researchgate.netresearchgate.net

In Silico Approaches for Drug Design and Discovery

In silico methods have become an indispensable part of modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing new drug candidates. longdom.org These computational techniques encompass a wide range of applications, from target identification and validation to lead discovery and optimization. longdom.org For a molecule like this compound, several in silico approaches could be theoretically applied to explore its potential as a therapeutic agent.

One of the primary applications of in silico methods is in the prediction of a compound's pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational models can evaluate properties like drug-likeness, which assesses whether a compound has characteristics that would make it a likely drug candidate. nih.gov Studies on structurally related benzylidene-hydrazone and dipeptide hydrazide analogues have successfully used these computational tools to evaluate their potential as anticancer and antimicrobial agents, respectively. nih.govmdpi.com

Molecular docking is another powerful in silico technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. nih.gov This method can help to identify potential biological targets for a compound and to understand the molecular basis of its activity. For instance, in silico screening and docking have been used to investigate the potential of benzylidene-hydrazone analogues as telomerase inhibitors and N-benzyl indole-derived hydrazones as potential agents against triple-negative breast cancer. nih.govrsc.orgresearchgate.net These studies demonstrate how computational approaches can elucidate the interactions between small molecules and their biological targets, guiding the design of more potent and selective inhibitors. researchgate.net While these examples involve related chemical structures, no specific in silico drug design or discovery studies have been reported for this compound itself.

Advanced Characterization Techniques in the Study of 2 Methoxybenzylhydrazine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netnottingham.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.netethernet.edu.et By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can map out the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. For 2-Methoxybenzylhydrazine dihydrochloride (B599025), the spectrum would exhibit distinct signals corresponding to the protons of the methoxy (B1213986) group, the aromatic ring, the benzyl (B1604629) methylene (B1212753) group, and the hydrazine (B178648) moiety. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Based on the structure of 2-Methoxybenzylhydrazine, the following ¹H NMR signals are predicted.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ (Methoxy) | ~3.8 - 3.9 | Singlet (s) | 3H |

| Ar-H (Aromatic) | ~6.9 - 7.4 | Multiplet (m) | 4H |

| -CH₂- (Benzyl Methylene) | ~4.0 - 4.2 | Singlet (s) | 2H |

| -NHNH₃⁺ (Hydrazinium) | Broad Singlet (br s) | Variable (Broad) | 4H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. For 2-Methoxybenzylhydrazine dihydrochloride, signals are expected for the methoxy carbon, the aromatic carbons (with and without attached protons), and the benzylic methylene carbon.

The predicted ¹³C NMR data for the compound is outlined below.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ (Methoxy) | ~55 - 56 |

| Ar-C (Aromatic, non-substituted) | ~110 - 130 |

| Ar-C (Aromatic, substituted) | ~120 - 158 |

| -CH₂- (Benzyl Methylene) | ~50 - 55 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysisvanderbilt.edu

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. vanderbilt.edu It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. bris.ac.uk For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would typically be used. bris.ac.uk

The analysis would be expected to show a molecular ion peak corresponding to the free base, [C₈H₁₂N₂O+H]⁺, confirming the molecular weight. The high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. rsc.org The fragmentation pattern would likely show characteristic losses, such as the loss of the NH₂NH₂ group or cleavage of the benzyl C-N bond, yielding a prominent 2-methoxybenzyl cation fragment.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net For this compound, which is a crystalline solid, single-crystal X-ray diffraction could be used to precisely measure bond lengths, bond angles, and torsion angles. mdpi.com This analysis would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state.

Furthermore, X-ray diffraction provides detailed information about the crystal packing, including intermolecular interactions like hydrogen bonding involving the hydrazinium (B103819) group and the chloride counter-ions. mdpi.com Powder X-ray diffraction (PXRD) could also be employed to characterize the bulk material, identify its crystalline form (polymorph), and assess its purity. researchgate.net

Spectrophotometric Methods for Reaction Monitoring and Product Analysis

Spectrophotometric methods, particularly UV-Visible spectroscopy, are valuable for quantitative analysis and reaction monitoring. Hydrazine and its derivatives can be determined spectrophotometrically, often after a derivatization reaction that produces a colored product. researchgate.net For instance, the hydrazine moiety can react with aldehydes, such as p-dimethylaminobenzaldehyde or 2-hydroxy-1-naphthaldehyde, to form intensely colored hydrazones or aldazines whose absorbance can be measured. researchgate.net

This principle can be applied to monitor reactions involving this compound by tracking the consumption of the hydrazine or the formation of a UV-active product. It is a sensitive method for determining trace amounts of the compound or its derivatives in various samples. The specific reaction conditions, such as pH and temperature, would be optimized to ensure complete and rapid color development for accurate quantification.

Chromatographic Techniques for Purity Assessment and Separationresearchgate.net

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for the analysis of non-volatile compounds like this compound. jddtonline.inforesearchgate.net

A reverse-phase HPLC method would typically be developed, using a non-polar stationary phase (like C18) and a polar mobile phase. jddtonline.info This method can effectively separate the target compound from impurities, such as starting materials, by-products from synthesis, or degradation products. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately quantified. The development of a stability-indicating HPLC method is also crucial for studying the degradation of the compound under various stress conditions. jddtonline.info

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel Reactivity and Transformative Potential

The inherent reactivity of the hydrazine (B178648) moiety, coupled with the electronic influence of the 2-methoxybenzyl group, presents a fertile ground for discovering novel chemical transformations. While hydrazines are classically recognized as potent nucleophiles and precursors for hydrazone formation, future research will likely delve into more intricate reactivity patterns.

Catalytic Activity: The potential for 2-methoxybenzylhydrazine and its derivatives to act as ligands in transition-metal catalysis is an area ripe for exploration. The nitrogen atoms can coordinate to metal centers, and the methoxy (B1213986) group could play a role in modulating the electronic properties or stability of the catalyst.

Cascade Reactions: Designing one-pot, multi-step cascade reactions initiated by 2-methoxybenzylhydrazine is a promising avenue. Such processes, where the initial hydrazone formation triggers subsequent cyclizations or rearrangements, would offer an efficient route to complex molecular architectures, particularly in the synthesis of heterocyclic compounds.

Synthesis of Heterocycles: Hydrazine derivatives are foundational in the synthesis of various nitrogen-containing heterocycles. nbinno.comresearchgate.net Future work could focus on leveraging 2-methoxybenzylhydrazine dihydrochloride (B599025) for the regioselective synthesis of pyridazines, pyrazoles, and triazines. nbinno.com Computational studies, such as Density Functional Theory (DFT), can be employed to predict reaction pathways and understand the mechanisms of these cyclization reactions, as has been demonstrated for related methoxybenzylidene hydrazinecarboxamides. internationaljournalssrg.org

A summary of potential heterocyclic systems accessible from hydrazine derivatives is presented in Table 1.

| Heterocyclic System | General Synthetic Approach | Potential Significance |

|---|---|---|

| Pyridazines | Condensation with 1,4-dicarbonyl compounds | Core structures in pharmaceuticals |

| Pyrazoles | Condensation with 1,3-dicarbonyl compounds | Building blocks in agrochemicals and medicines |

| 1,2,4-Triazines | Reaction with 1,2-dicarbonyl compounds followed by cyclization | Scaffolds with diverse biological activities |

Integration with Supramolecular Chemistry and Materials Science

The structural features of 2-methoxybenzylhydrazine dihydrochloride, including its hydrogen bonding capabilities and aromatic ring, make it an intriguing candidate for the construction of supramolecular assemblies and functional materials.

Self-Assembly and Crystal Engineering: The ability of the hydrazine and dihydrochloride moieties to participate in hydrogen bonding can be exploited to guide the self-assembly of molecules into well-defined supramolecular structures. nih.gov The methoxy group and benzyl (B1604629) ring can engage in weaker interactions, such as C-H···π and π-π stacking, further directing the crystal packing. Future research could investigate the co-crystallization of this compound with other molecules to form novel crystalline materials with tailored properties.

Functional Polymers: The hydrazine group is a versatile functional handle for modifying polymers. Post-polymerization modification of polymers with pendant reactive groups (e.g., aldehydes, epoxides) using 2-methoxybenzylhydrazine could impart new functionalities. For instance, hydrazine-functionalized polymer brushes have been grafted onto magnetic nanoparticles for specific applications like the enrichment of glycopeptides. rsc.orgnih.gov This suggests the potential for creating materials with tunable properties for applications in biotechnology and beyond. kpi.uamdpi.commdpi.com

Stimuli-Responsive Materials: The formation of hydrazone bonds is often reversible under acidic conditions. This property can be harnessed to create stimuli-responsive materials. For example, polymers or hydrogels cross-linked via hydrazone bonds formed from a di-aldehyde and a di-hydrazine (or a hydrazine-functionalized polymer) could exhibit pH-dependent swelling or degradation. Such materials have potential applications in areas like controlled release and tissue engineering.

Advanced Applications in Chemical Biology and Drug Delivery Systems

The reactivity of the hydrazine group offers exciting opportunities at the interface of chemistry and biology, particularly in the development of sophisticated tools for diagnostics and therapy.

Chemical Probes and Bioimaging: The hydrazine moiety can react with aldehydes and ketones, which are present on biomolecules as a result of oxidative stress (a process known as carbonylation). This reactivity allows for the design of fluorescent probes that can detect and image these modifications in living cells. internationaljournalssrg.orgnih.govbiorxiv.org By attaching a fluorophore to the 2-methoxybenzylhydrazine scaffold, researchers could develop "turn-on" fluorescent probes for detecting cellular carbonylation or other aldehyde-rich environments. nih.gov Furthermore, hydrazine-bearing probes have been developed for in vivo Magnetic Resonance Imaging (MRI) of conditions like lung fibrogenesis by targeting aldehyde-rich tissues. nih.govrsc.orgresearchgate.net

Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgspringernature.comnih.govnih.gov The reaction of hydrazines with aldehydes or ketones to form hydrazones is a well-established bioorthogonal ligation. nih.gov this compound could be used as a bioorthogonal partner to label biomolecules that have been metabolically or genetically engineered to contain a ketone or aldehyde group, enabling their visualization and study in a biological context.

Drug Delivery Systems: The pH-sensitive nature of the hydrazone linkage is highly advantageous for targeted drug delivery. An anticancer drug, for example, could be attached to a carrier molecule (like a polymer or antibody) via a linker containing a hydrazone bond formed from 2-methoxybenzylhydrazine. This antibody-drug conjugate (ADC) would be stable in the bloodstream (at pH 7.4) but would release the drug in the more acidic environment of tumor tissues or within cellular lysosomes after endocytosis, thereby increasing efficacy and reducing side effects. nih.govrsc.orgresearchgate.netnanochemres.org

Development of Sustainable and Scalable Synthetic Processes

The future production of this compound and its derivatives will increasingly rely on green and efficient synthetic methodologies to minimize environmental impact and ensure economic viability.

Green Chemistry Metrics: The principles of green chemistry will guide the optimization of synthetic routes. chemistryjournals.net Metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) will be used to quantify the environmental footprint of different synthetic approaches and identify areas for improvement. nbinno.comresearchgate.netresearchgate.net

Process Intensification and Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages, including improved heat and mass transfer, enhanced safety, and easier scalability. kpi.uamdpi.combeilstein-journals.orgmanchester.ac.uk A continuous flow synthesis of this compound would likely involve the reaction of 2-methoxybenzyl chloride with a hydrazine source in a microreactor, allowing for precise control over reaction conditions and potentially higher yields and purity.

Alternative Energy Sources and Catalysis: The use of alternative energy sources like microwave irradiation or photocatalysis could accelerate reaction rates and reduce energy consumption. mdpi.com A photocatalytic method for the synthesis of benzylhydrazine (B1204620) derivatives from phenylethanol analogues has been reported, suggesting a potential green route. mdpi.com Furthermore, exploring biocatalytic methods, such as the use of enzymes for the synthesis of substituted hydrazines, represents a frontier in sustainable chemistry.

Synergistic Approaches Combining Experimental and Computational Research

The synergy between experimental synthesis and computational modeling is a powerful paradigm for accelerating the discovery and optimization of molecules like this compound and its applications.

Predictive Modeling of Reactivity: Computational methods, particularly Density Functional Theory (DFT), can be used to model the electronic properties and reactivity of 2-methoxybenzylhydrazine. Such studies can predict the most likely sites of reaction, elucidate reaction mechanisms, and calculate activation energies, thereby guiding experimental efforts. manchester.ac.ukresearchgate.netnih.gov For instance, DFT calculations have been used to study the electronic structure and properties of related hydrazine derivatives for applications in materials science. nanochemres.orgnanochemres.orgmdpi.comresearchgate.net

Rational Design of Functional Molecules: Molecular docking studies can predict how derivatives of 2-methoxybenzylhydrazine might bind to biological targets, such as enzymes or receptors. rsc.org This in silico screening can prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. This approach has been successfully applied to design novel hydrazine derivatives as potential inhibitors for various enzymes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of 2-methoxybenzylhydrazine derivatives with their observed biological activity or material properties. These models can then be used to predict the properties of new, unsynthesized compounds, further streamlining the design process.

The future of research on this compound is bright and interdisciplinary. By combining innovative synthetic chemistry, advanced materials science, cutting-edge chemical biology, and powerful computational tools, the scientific community can unlock the full potential of this versatile compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methoxybenzylhydrazine dihydrochloride, and how can purity be maximized?

- Methodology : The compound can be synthesized via hydrazine hydrochloride reacting with a 2-methoxybenzaldehyde derivative under acidic conditions. For example, describes a similar hydrazine derivative synthesis using hydrazine hydrate and hydrochloric acid. Crystallization from mixed solvents (e.g., isopropyl alcohol-ether) is critical for purity, as demonstrated in for analogous dihydrochloride salts. Analytical techniques like NMR (e.g., δ 3.14 ppm for methyl groups in ) and elemental analysis (e.g., C, H, N percentages) confirm purity .

| Key Parameters | Example from Literature |

|---|---|

| Reaction solvent | Methanol/chloroform (1:1) + acetic acid () |

| Crystallization solvent | Isopropyl alcohol-ether () |

| Yield optimization | ~58–91% () |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Use a combination of spectroscopic and analytical methods:

- NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and hydrazine protons (δ ~8–10 ppm) ( ).

- Elemental analysis : Compare experimental vs. theoretical C/H/N/Cl values (e.g., reports 24.50% C, 8.22% H, 19.05% N for a dihydrochloride salt).

- Melting point : Dec. >200°C (analogous to , which reports mp 225°C for a related hydrazine hydrochloride) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Avoid inhalation/skin contact; use fume hoods and PPE (gloves, lab coats).

- In case of exposure, rinse eyes/skin with water and seek medical attention ().

- Acute toxicity (oral LD50) data for similar compounds (e.g., H302 in ) suggest cautious handling .

Advanced Research Questions

Q. How do reaction kinetics and solvent polarity influence the synthesis of hydrazine dihydrochloride derivatives?

- Methodology : Compare reaction rates in polar aprotic (e.g., DMF) vs. protic solvents (e.g., methanol). highlights solvent effects in synthesizing dihydrochloride salts, where DMF accelerates nucleophilic substitution. Monitor reaction progress via TLC or HPLC .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。